PRE-084 Hydrochloride
Overview
Description
Mechanism of Action
- PRE-084 Hydrochloride is a highly selective sigma-1 receptor (S1R) agonist, specifically targeting the σ1 subtype .
- One notable pathway is the Akt-eNOS (endothelial nitric oxide synthase) pathway . Activation of this pathway leads to increased nitric oxide (NO) production, which has vasodilatory effects and promotes cell survival.
- Additionally, PRE-084 stimulates the NF-kB pathway, which is compromised in conditions like mutant huntingtin protein expression . Activation of NF-kB enhances cellular antioxidant levels, contributing to neuroprotection.
- Activation of sigma-1 receptors may also impact calcium release from the ER, affecting ER stress responses and protein folding .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PRE-084 hydrochloride involves the esterification of 1-phenylcyclohexanecarboxylic acid with 2-(4-morpholinyl)ethanol. The reaction typically employs a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. The final product is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: PRE-084 hydrochloride primarily undergoes substitution reactions due to the presence of the ester and morpholine functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of 1-phenylcyclohexanecarboxylic acid and 2-(4-morpholinyl)ethanol .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis Reactions: Conducted in the presence of acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Scientific Research Applications
PRE-084 hydrochloride has a wide range of scientific research applications:
Neuroprotection: It has shown protective effects in models of neurodegenerative diseases such as Huntington’s disease by activating the NF-κB signaling pathway
Antitussive Effects: Demonstrated effectiveness in reducing cough reflex in animal models
Antidepressant and Nootropic Effects: Exhibits potential in improving cognitive functions and alleviating depressive symptoms in animal studies
Cardioprotection: Ameliorates myocardial ischemia-reperfusion injury by activating the Akt-eNOS pathway.
Comparison with Similar Compounds
Cocaine: Also acts on sigma receptors but has a broader range of targets and higher abuse potential.
Fluvoxamine: A selective serotonin reuptake inhibitor that also interacts with sigma-1 receptors.
Dextromethorphan: An antitussive agent with sigma receptor activity.
Uniqueness of PRE-084 Hydrochloride: this compound is unique due to its high selectivity for the sigma-1 receptor and its potent neuroprotective effects. Unlike other sigma receptor agonists, it has minimal affinity for other receptor systems, making it a valuable tool in research focused on sigma-1 receptor-mediated pathways .
Properties
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJWFJNHTBKCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017460 | |
Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75136-54-8 | |
Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRE-084 hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PRE-084 Hydrochloride interact with the sigma-1 receptor and what are the downstream effects on human monocyte-derived dendritic cells (moDCs)?
A1: this compound acts as a high-affinity agonist of the sigma-1 receptor []. When co-administered with agents that stimulate inflammatory responses (e.g., LPS, polyI:C), this compound was shown to inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and the chemokine IL-8 in human moDCs []. Conversely, it enhanced the production of the anti-inflammatory cytokine IL-10 []. This modulation of cytokine production suggests that this compound, through its interaction with the sigma-1 receptor, can shift moDCs towards an anti-inflammatory phenotype. Furthermore, this compound was shown to suppress the T-cell activating capacity of moDCs, specifically reducing the differentiation of Th1 and Th17 inflammatory effector T-cells [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.